4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
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Description
Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Derivatives : Research by Chaloupka et al. (1977) demonstrates the synthesis and reactions of 8-membered heterocycles from related compounds, contributing to the field of heterocyclic chemistry and providing insight into potential synthesis pathways for related benzamide derivatives (Chaloupka, Vittorelli, Heimgartner, Schmid, Link, Bernauer, & Oberhänsli, 1977).
Inhibition of Carbonic Anhydrases : Ulus et al. (2016) explored the inhibition effects of similar benzamide derivatives on human carbonic anhydrase isoforms, highlighting potential applications in targeting specific enzymes for therapeutic purposes (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Anticancer Applications : Yılmaz et al. (2015) synthesized benzamide derivatives with significant proapoptotic activity on melanoma cell lines, demonstrating potential applications in cancer research and therapy (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Antimicrobial Activity : Bhusari et al. (2008) reported the synthesis of sulphonamide derivatives with significant antibacterial, antifungal, and antimycobacterial activity, indicating the potential of such compounds in combating various microbial infections (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).
Anti-tubercular Activity : Dighe et al. (2012) synthesized benzamide derivatives and evaluated them for anti-tubercular activity, showing their potential in the treatment of tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).
Biological and Pharmacological Screening : Patel et al. (2009) synthesized fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, demonstrating the broad applicability of these compounds in various biological assays (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-13-17(2)22-21(14-16)25-24(31-22)26-23(28)19-9-11-20(12-10-19)32(29,30)27(3)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJAVAZPFBONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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